Fmoc-D-Cys(stbu)-OH

Übersicht

Beschreibung

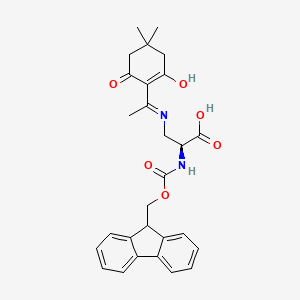

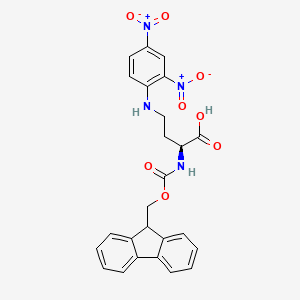

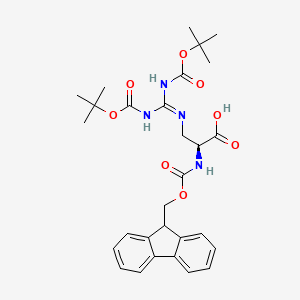

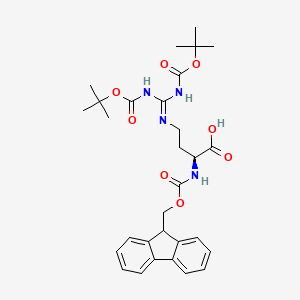

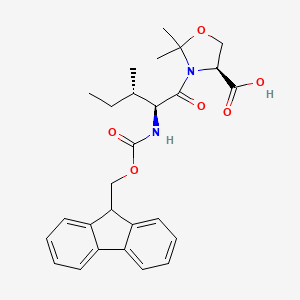

“Fmoc-D-Cys(stbu)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid cysteine, with a tert-butyl (stbu) group protecting the thiol side chain and a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group12. The Fmoc group is acid-labile, allowing it to be removed under mildly acidic conditions, while the stbu group can be removed under reductive conditions3.

Synthesis Analysis

The synthesis of “Fmoc-D-Cys(stbu)-OH” involves solid-phase peptide synthesis (SPPS), a method that has been widely used for the synthesis of peptide a-thioesters4. However, the direct Fmoc-based SPPS of peptide a-thioesters remains a challenge due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection4. A novel methodology has been reported, enabling access to peptide thioester surrogates4.

Molecular Structure Analysis

The molecular structure of “Fmoc-D-Cys(stbu)-OH” includes a cysteine core, with a tert-butyl group attached to the sulfur atom of the cysteine, and a Fmoc group attached to the nitrogen of the amino group1. This structure allows for the compound to be stable under a variety of conditions, and the protecting groups can be selectively removed when needed3.

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-D-Cys(stbu)-OH” primarily involve the removal of the protecting groups. The Fmoc group can be removed under mildly acidic conditions, while the stbu group can be removed under reductive conditions3. These reactions are crucial in the process of peptide synthesis, allowing for the selective formation of peptide bonds4.

Physical And Chemical Properties Analysis

“Fmoc-D-Cys(stbu)-OH” is a solid compound. It is stable under a variety of conditions due to the presence of the protecting groups1. The exact physical and chemical properties can vary depending on the specific conditions, such as temperature and pH1.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

“Fmoc-D-Cys(stbu)-OH” is used in the field of peptide synthesis . It’s a part of a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Method of Application

The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis . Due to a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative .

Protein Science

“Fmoc-D-Cys(stbu)-OH” is also used in protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

Method of Application

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Results or Outcomes

The development of these strategies has led to significant advancements in the field of protein science .

Bio-inspired Peptide Crypto-thioesters Synthesis

“Fmoc-D-Cys(stbu)-OH” is used in the field of bio-inspired peptide crypto-thioesters synthesis .

Method of Application

A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis . Due to a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative .

Resin Synthesis

“Fmoc-D-Cys(stbu)-OH” is also used in the synthesis of resins .

Method of Application

Fmoc-D-Cys (StBu) TentaGel® S AC Resin is a grafted copolymer consisting of a low crosslinked polystyrene matrix on which polyethylene glycol (PEG or POE) is grafted via an ethyl ether group . This increases stability towards acid treatment and minimizes PEG-leaching .

Results or Outcomes

These copolymers are pressure stable and can be used in batch processes as well as under continuous flow conditions . The PEG spacer is in the range of MW 3000 Da . TentaGel® resins have high diffusion rates and excellent swelling in a wide range of solvents from e.g. toluene to water .

Synthesis of Bio-inspired Peptide Crypto-thioesters

“Fmoc-D-Cys(stbu)-OH” is used in the field of bio-inspired peptide crypto-thioesters synthesis .

Method of Application

A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis . Due to a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative .

Solid Phase Peptide Synthesis

“Fmoc-D-Cys(stbu)-OH” is also used in the field of solid phase peptide synthesis .

Method of Application

The Fmoc/ t Bu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve .

Results or Outcomes

This method has revolutionized the field of peptide synthesis, enabling the production of complex peptides and proteins .

Safety And Hazards

As with all chemicals, “Fmoc-D-Cys(stbu)-OH” should be handled with care. Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area2.

Zukünftige Richtungen

The use of “Fmoc-D-Cys(stbu)-OH” in peptide synthesis is a rapidly evolving field, with new methodologies being developed to improve the efficiency and selectivity of peptide synthesis4. Future research will likely focus on developing new protecting groups and improving the methods for their removal, as well as exploring new applications for peptide synthesis3.

Eigenschaften

IUPAC Name |

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUMTHLUTJOUML-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Cys(stbu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.